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Compound of Interest

Compound Name: 7-methyl-1H-pyrrolo[2,3-c]pyridine

CAS No.: 480-98-8

Cat. No.: B1601680

Get Quote

Executive Summary & Structural Context
7-Methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) represents a critical

scaffold in kinase inhibitor design, specifically for targeting JAK, Aurora, and c-Met kinases.

Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core is

underutilized in crystallographic databases, often due to synthetic challenges and unique

solubility profiles.

This guide provides a comparative structural analysis, contrasting the performance of the 7-

methyl-6-azaindole scaffold against its parent (6-azaindole) and its common isomer (7-

azaindole). It addresses the steric and electronic consequences of the C7-methyl group on

crystal packing and ligand binding.

Core Structural Directive
The introduction of a methyl group at the C7 position of the 6-azaindole core creates a specific

steric blockade adjacent to the N6 pyridine nitrogen. This modification fundamentally alters the

hydrogen-bonding landscape compared to the parent molecule, shifting the preferred

supramolecular synthons from planar ribbons to offset
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-stacked columns.

Comparative Performance Analysis
The following table contrasts the crystallographic and physicochemical "performance" of 7-
methyl-1H-pyrrolo[2,3-c]pyridine against its primary alternatives.

Table 1: Structural & Physicochemical Comparison[1]
Feature

Target: 7-Methyl-6-

azaindole

Alternative A: 6-

Azaindole (Parent)

Alternative B: 7-

Azaindole (Isomer)

IUPAC Name
7-Methyl-1H-

pyrrolo[2,3-c]pyridine

1H-Pyrrolo[2,3-

c]pyridine

1H-Pyrrolo[2,3-

b]pyridine

H-Bond Donor N1-H (Pyrrole) N1-H (Pyrrole) N1-H (Pyrrole)

H-Bond Acceptor
N6 (Pyridine) -

Sterically Hindered

N6 (Pyridine) -

Accessible

N7 (Pyridine) - Highly

Accessible

Crystal Packing

Disrupted ribbons;

favors

-stacking or solvates.

Planar ribbons via

dimers or catemers.

Centrosymmetric

dimers (

) dominant.

Solubility (LogP)
~1.2 (Predicted) -

Lipophilic
~0.6 - Moderate ~0.8 - Moderate

Binding Mode

Monodentate donor

(N1-H); N6 blocked

from hinge H-bonds.

Bidentate

(Donor/Acceptor)

hinge binder.

Bidentate

(Donor/Acceptor)

hinge binder.

Crystallizability

Challenging: Methyl

rotation disrupts lattice

energy.

Moderate: Forms

stable hydrates.

Excellent: High

melting point, stable

lattice.

In-Depth Structural Mechanics
The "Methyl Blockade" Effect
In the parent 6-azaindole, the crystalline state is stabilized by intermolecular hydrogen bonds

between the pyrrole N1-H (donor) and the pyridine N6 (acceptor) of adjacent molecules. This
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typically forms infinite chains or cyclic dimers.

In 7-methyl-6-azaindole, the C7-methyl group is positioned directly adjacent to the N6 nitrogen.

Causality: The van der Waals radius of the methyl group (~2.0 Å) sterically crowds the lone

pair of the N6 nitrogen.

Consequence: This prevents the formation of the flat, coplanar hydrogen-bonded ribbons

seen in the parent structure. The crystal lattice must adopt a twisted or offset geometry to

accommodate the methyl group, often resulting in lower melting points and a higher

propensity for polymorphism or solvate formation.

Visualization of Interaction Logic
The following diagram illustrates the divergent crystallization pathways driven by this steric

effect.
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Caption: Logical flow showing how the C7-methyl group disrupts standard azaindole hydrogen

bonding motifs.

Experimental Protocol: Crystallization &
Characterization
Since specific crystal structure reports for the 7-methyl derivative are rare in open literature, the

following protocol is designed to isolate the single-crystal form for X-ray diffraction (XRD). This

protocol uses a self-validating vapor diffusion method to overcome the solubility issues

introduced by the methyl group.

Phase 1: Synthesis & Purification Check
Purity Requirement: >98% by HPLC. Impurities >1% often inhibit nucleation of this specific

scaffold due to lattice disruption.

Solvent: Dissolve 10 mg of compound in 1.0 mL of Methanol (MeOH) or Acetonitrile (MeCN).

Phase 2: Vapor Diffusion Crystallization (Hanging Drop)
This method is superior to evaporation for methyl-substituted azaindoles as it controls

supersaturation slowly, allowing the bulky methyl group to orient correctly in the lattice.

Reservoir Preparation: Fill the reservoir well with 500 µL of antisolvent.

System A: Solvent: MeOH | Antisolvent: Water (High polarity difference).

System B: Solvent: THF | Antisolvent: Hexane (For lipophilic packing).

Drop Setup: Mix 2 µL of compound solution with 1 µL of reservoir solution on a siliconized

cover slip.

Sealing: Invert the cover slip over the reservoir and seal with grease.

Incubation: Store at 4°C and 20°C.

Observation: Check for birefringence under polarized light after 48 hours. The 7-methyl

derivative often forms needles due to anisotropic growth along the
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-stacking axis.

Phase 3: Data Collection & Refinement
Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately to prevent

solvent loss (solvates are common).

Diffraction: Collect data using Mo-K

(

Å) or Cu-K

radiation.

Space Group Determination: Expect lower symmetry (Triclinic

or Monoclinic

) compared to the parent due to the loss of symmetry elements caused by the methyl group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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